4-Aminobut-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

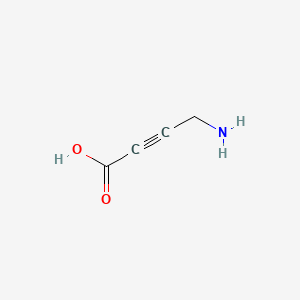

Structure

3D Structure

Properties

IUPAC Name |

4-aminobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBKMXGOMEWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187625 | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34014-16-9 | |

| Record name | 4-Aminotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobut-2-ynoic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Aminobut-2-ynoic acid, a structurally unique analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has garnered significant interest within the neuroscience and medicinal chemistry communities. Its defining feature, a carbon-carbon triple bond, imparts distinct conformational rigidity and electronic properties that translate into potent and specific biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound as an inactivator of GABA aminotransferase (GABA-T). Detailed methodologies for its synthesis and for evaluating its biological efficacy are also presented to equip researchers with the foundational knowledge required for its application in contemporary drug discovery and development.

Introduction: The Significance of GABA Modulation

Normal brain function is contingent upon a delicate equilibrium between excitatory and inhibitory neurotransmission.[1] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] A deficit in GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and substance addiction.[1][2] Consequently, strategies to augment GABAergic tone represent a cornerstone of neuropharmacology.

One validated therapeutic approach is the inhibition of GABA aminotransferase (GABA-T), the pyridoxal phosphate-dependent enzyme responsible for the catabolism of GABA.[1][2][3] By impeding GABA degradation, GABA-T inhibitors effectively increase the synaptic concentration of GABA, thereby enhancing inhibitory signaling.[3][4] this compound has emerged as a noteworthy compound in this class due to its mechanism-based inactivation of GABA-T.

Chemical Structure and Physicochemical Properties

Molecular Identity

This compound, also known as 4-aminotetrolic acid, is a small molecule with the molecular formula C4H5NO2.[5] Its structure incorporates a terminal amino group and a carboxylic acid, separated by a rigid but-2-yne backbone. This alkyne functionality is critical to its biological activity.

-

IUPAC Name: this compound[5]

-

Molecular Formula: C4H5NO2[5]

-

Molecular Weight: 99.09 g/mol [5]

-

SMILES: C(C#CC(=O)O)N[5]

Sources

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 5. 4-Aminotetrolic acid | C4H5NO2 | CID 193168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to 4-Aminotetrolic Acid: A Conformationally-Restricted GABA Analogue for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrolic acid (also known as 4-aminobut-2-ynoic acid), with the CAS number 34014-16-9, is a rigid, acetylenic analogue of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Its constrained conformation, due to the presence of a triple bond, makes it a valuable tool in neuropharmacology and medicinal chemistry for probing the structure and function of GABAergic system components, including receptors and enzymes.[1] This guide provides a comprehensive overview of the technical details of 4-aminotetrolic acid, including its synthesis, physicochemical properties, mechanism of action, and applications in research, with a focus on its role as an inhibitor of GABA aminotransferase.

Physicochemical Properties

4-Aminotetrolic acid is a small molecule with a molecular formula of C4H5NO2 and a molecular weight of 99.09 g/mol .[2] Its structure features a carboxylic acid group and an amino group separated by a rigid but-2-yne linker. In the solid state, it exists as a zwitterion, with the molecules linked by a three-dimensional hydrogen-bond network.[3]

| Property | Value | Source |

| CAS Number | 34014-16-9 | [2] |

| Molecular Formula | C4H5NO2 | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C(C#CC(=O)O)N | [2] |

| InChIKey | JAGBKMXGOMEWNO-UHFFFAOYSA-N | [2] |

| Physical Form | Crystalline solid | |

| pKa | Data not readily available in searched sources | |

| Solubility | Soluble in water |

Synthesis and Manufacturing

Commercial availability of 4-aminotetrolic acid is limited, with specialized chemical suppliers such as CHIRALEN being potential sources. Consequently, laboratory synthesis is often required for research purposes. An improved, one-pot synthesis method has been reported, offering a significant yield improvement over previous multi-step procedures.

Improved One-Pot Synthesis Workflow

This synthesis starts from a previously described imine precursor, which is then treated with a Grignard reagent, carbonated, and subjected to an acidic work-up to yield 4-aminotetrolic acid. The product is then purified by ion-exchange chromatography and recrystallization.

Caption: Workflow for the improved one-pot synthesis of 4-aminotetrolic acid.

Detailed Experimental Protocol

This protocol is adapted from the work of Ahern, D. G., Laseter, A. G., & Filer, C. N. (2002). An improved synthesis of 4-aminotetrolic acid. Synthetic Communications, 32(4), 665-667.

-

Reaction Setup: To a solution of the imine precursor in dry tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3 M ethyl magnesium bromide in diethyl ether dropwise with stirring at 0°C over 30 minutes.

-

Grignard Reaction: After the addition is complete, stir the solution for one hour at 0°C.

-

Carbonation: Bubble dry carbon dioxide gas through the solution for 3 hours at 0°C. Then, allow the solution to warm to ambient temperature and continue to bubble a gentle stream of carbon dioxide through it overnight.

-

Work-up and Deprotection: In the morning, evaporate the solution to near dryness. Dilute the residue with water, cool to 0°C, and acidify to pH 2 with 1 N HCl. Extract the aqueous solution with diethyl ether and chloroform to remove non-polar impurities.

-

Purification: Evaporate the resulting acidic aqueous solution to near dryness and apply it to an AG 50W-X8 resin (200–400 mesh, hydrogen ion form) column. Elute with 1 N pyridine in water.

-

Isolation and Recrystallization: Monitor the elution progress using ninhydrin visualization of selected eluent drops. Pool the ninhydrin-positive fractions and evaporate to yield the crude product. Dissolve the crude product in warm water, followed by the addition of ethanol, and cool at 4°C overnight to afford pure 4-aminotetrolic acid.

Mechanism of Action: Targeting the GABAergic System

The primary pharmacological action of 4-aminotetrolic acid is its interaction with key components of the GABAergic system. Its rigid structure allows for selective interactions compared to the flexible GABA molecule.

Inhibition of GABA Aminotransferase (GABA-T)

4-Aminotetrolic acid is a known inhibitor of GABA aminotransferase (GABA-T), the enzyme responsible for the catabolism of GABA.[4] By inhibiting GABA-T, 4-aminotetrolic acid increases the concentration of GABA in the brain, which can enhance inhibitory neurotransmission.[5] This mechanism is a key strategy in the development of antiepileptic drugs.[5][6]

-

Mode of Inhibition: In vitro studies have shown that 4-aminotetrolic acid acts as a linear competitive inhibitor of GABA-T from rat cerebral mitochondria.[4]

-

Dissociation Constant: The dissociation constant for the binding of 4-aminotetrolic acid to the pyridoxal form of the enzyme is approximately 1 mM.[4]

Caption: The GABA shunt and the inhibitory action of 4-aminotetrolic acid on GABA-T.

Interaction with GABA Receptors

In addition to its effects on GABA metabolism, 4-aminotetrolic acid also directly interacts with GABA receptors. Its rigid conformation has been instrumental in elucidating the conformational requirements for receptor activation.

-

GABAA Receptors: 4-Aminotetrolic acid is an agonist at bicuculline-sensitive GABAA receptors.[1] This suggests that GABA activates GABAA receptors in an extended conformation, which is mimicked by the rigid structure of 4-aminotetrolic acid.[1]

-

GABAC Receptors: In contrast to its activity at GABAA receptors, it is a weak antagonist at GABAC receptors. This differential activity highlights the distinct conformational preferences of GABA receptor subtypes.

Applications in Research and Drug Development

The unique pharmacological profile of 4-aminotetrolic acid makes it a valuable tool for a variety of research applications.

-

Probing GABA Receptor Structure and Function: Its conformationally restricted nature allows researchers to study the specific conformations of GABA that are recognized by different receptor subtypes and transporters.[1]

-

Investigating the Role of GABA-T in Neurological Disorders: As a GABA-T inhibitor, it can be used in preclinical models to investigate the therapeutic potential of elevating GABA levels in conditions such as epilepsy, anxiety, and other neurological disorders characterized by GABAergic dysfunction.[5][6]

-

Scaffold for Novel Drug Design: The acetylenic scaffold of 4-aminotetrolic acid can serve as a starting point for the design of novel, more potent, and selective modulators of the GABAergic system.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult a generic safety data sheet for aminocarboxylic acids for initial first aid measures.

Conclusion

4-Aminotetrolic acid is a valuable and specialized research tool for scientists working in the field of neuroscience and drug development. Its rigid, acetylenic structure provides a unique means to probe the conformational requirements of GABA receptors and enzymes. As a competitive inhibitor of GABA aminotransferase, it serves as a lead compound and a pharmacological tool for investigating the therapeutic potential of modulating GABAergic neurotransmission. While its limited commercial availability necessitates chemical synthesis for most applications, the published protocols provide a viable route for its preparation in a laboratory setting. As with all research chemicals, it should be handled with appropriate safety precautions.

References

- Beart, P. M., Johnston, G. A. R., & Uhr, M. L. (1972). INHIBITION OF GABA TRANSAMINASE ACTIVITY BY 4‐AMINOTETROLIC ACID. Journal of Neurochemistry, 19(8), 1855-1861.

-

PubChem. (n.d.). 4-Aminotetrolic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Johnston, G. A. R. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 40(8), 1537-1541.

- Ahern, D. G., Laseter, A. G., & Filer, C. N. (2002). An improved synthesis of 4-aminotetrolic acid.

- Jones, G. P., & Pauling, P. J. (1976). Crystal and molecular structure of 4-aminotetrolic acid (this compound). Journal of the Chemical Society, Perkin Transactions 2, (1), 32-34.

-

MDPI. (2023). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA transaminase. Retrieved from [Link]

- Johnston, G. A. R., Curtis, D. R., Beart, P. M., Game, C. J. A., McCulloch, R. M., & Twitchin, B. (1975). Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation. Journal of Neurochemistry, 24(1), 157-160.

Sources

- 1. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminotetrolic acid | C4H5NO2 | CID 193168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of 4-aminotetrolic acid (this compound) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. scilit.com [scilit.com]

- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]

Biological Activity of Acetylenic GABA Derivatives: A Technical Guide

This technical guide details the biological activity, mechanism of action, and therapeutic potential of acetylenic GABA derivatives, with a primary focus on

Executive Summary

Acetylenic derivatives of

The most prominent compound,

Chemical Biology & SAR

The introduction of an acetylene (alkyne) group into the GABA backbone fundamentally alters its reactivity and binding properties.

Structural Activity Relationship (SAR)

-

Metabolic Stability: The triple bond is resistant to standard metabolic oxidation, prolonging half-life.

-

Acidity & Electronics: The electron-withdrawing nature of the alkyne lowers the pKa of the adjacent amine, potentially altering zwitterionic equilibrium at physiological pH.

-

The "Warhead" Concept: In GAG, the ethynyl group at the

-position acts as a latent reactive group (warhead). It is unreactive in solution but becomes an electrophile only within the active site of the target enzyme.

Key Compounds

| Compound | Structure | Primary Mechanism | Target |

| 4-aminohex-5-ynoic acid | Irreversible Inhibitor (Suicide Substrate) | GABA Transaminase (GABA-T) | |

| 4-Aminotetrolic Acid | 4-aminobut-2-ynoic acid | Rigid Agonist/Antagonist | GABA |

| Vigabatrin (Reference) | 4-aminohex-5-enoic acid | Irreversible Inhibitor | GABA Transaminase (GABA-T) |

Mechanism of Action: GABA-T Inhibition

The defining biological activity of GAG is its ability to irreversibly shut down GABA catabolism.

The "Suicide Substrate" Mechanism

GAG mimics the natural substrate (GABA) and binds to the pyridoxal 5'-phosphate (PLP) cofactor within the GABA-T active site. The enzyme attempts to transaminate the inhibitor, but the reaction generates a reactive allene intermediate that covalently alkylates the enzyme, permanently disabling it.

Figure 1: Mechanism-based inactivation of GABA-T by

Comparative Potency

In vitro studies demonstrate that GAG is a more potent inhibitor of GABA-T than its vinyl analogue (Vigabatrin). However, its clinical utility is limited by higher toxicity profiles.

| Inhibitor | Relative Potency | ||

| 0.08 - 0.15 | ~10 - 25 | High | |

| 0.03 - 0.05 | ~100 - 300 | Moderate |

Note: Values are approximate ranges derived from mammalian brain GABA-T assays.

Experimental Protocols

Synthesis of (S)- -Acetylenic GABA

Objective: Enantioselective synthesis of the active (S)-isomer. Principle: Nucleophilic substitution of a chiral propargylic alcohol derivative.

Protocol:

-

Starting Material: Begin with (R)-1-butyn-3-ol (commercially available or via resolution).

-

Activation: Convert the alcohol to a tosylate or mesylate leaving group under standard conditions (TsCl, Pyridine, DCM, 0°C).

-

Displacement: React the activated alcohol with potassium phthalimide in DMF at 80°C. This proceeds via S

2 inversion, establishing the (S)-configuration at the amine center. -

Chain Extension (Carboxylation):

-

Note: Direct carboxylation of the terminal alkyne is difficult without protecting the amine.

-

Alternative Route: Use a protected amino-alkyne precursor and react with ethyl chloroformate after lithiation (n-BuLi, -78°C) to install the ester.

-

-

Deprotection:

-

Remove the phthalimide group using hydrazine hydrate in refluxing ethanol (Ing-Manske procedure).

-

Hydrolyze the ester (if present) using LiOH in THF/Water.

-

-

Purification: Isolate the zwitterionic amino acid via ion-exchange chromatography (Dowex 50W).

Enzymatic Assay: GABA-T Inhibition

Objective: Determine the

Reagents:

-

Purified GABA-T (from porcine brain or recombinant).

-

Substrates: GABA (5 mM),

-Ketoglutarate (5 mM). -

Cofactor: PLP (10

M). -

Coupled Assay Reagents: Succinic semialdehyde dehydrogenase (SSDH) + NAD

.

Workflow:

-

Pre-incubation: Incubate GABA-T with varying concentrations of the acetylenic inhibitor (0.1

M – 100 -

Time Points: Aliquot samples at 0, 5, 10, 20, and 30 minutes.

-

Activity Measurement: Add the aliquot to a cuvette containing the coupled assay mix (GABA,

-KG, NAD -

Detection: Monitor the increase in absorbance at 340 nm (formation of NADH).

-

Calculation: Plot

vs. Time to determine

Therapeutic Potential & Toxicity[11]

Anticonvulsant Activity

GAG administration (100 mg/kg i.p. in rats) results in a rapid, multi-fold increase in whole-brain GABA levels. This correlates directly with protection against chemically induced seizures (e.g., by isoniazid or strychnine) and audiogenic seizures.

Dopaminergic Modulation

By elevating GABA levels in the substantia nigra and nucleus accumbens, GAG indirectly modulates dopamine turnover. This has been explored for:

-

Tardive Dyskinesia: Reducing involuntary movements caused by long-term neuroleptic use.

-

Addiction: Dampening the dopamine surge associated with reward pathways.

Toxicity Profile

Unlike Vigabatrin, GAG has shown higher potential for neurotoxicity and inhibition of other PLP-dependent enzymes (e.g., Glutamic Acid Decarboxylase - GAD) at high concentrations, which has limited its development as a standalone drug compared to its vinyl counterpart.

References

-

Jung, M. J., & Metcalf, B. W. (1975). Catalytic inhibition of gamma-aminobutyric acid-alpha-ketoglutarate transaminase of bacterial origin by 4-aminohex-5-ynoic acid, a substrate analog. Biochemical and Biophysical Research Communications. Link

-

Lippert, B., et al. (1977). 4-Aminobutyric acid aminotransferase inhibitors. Irreversible inactivation by 4-aminohex-5-ynoic acid (gamma-acetylenic GABA).[1][2][3][5][6] European Journal of Biochemistry. Link

-

Palfreyman, M. G., et al. (1978). The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems.[4][5] European Journal of Pharmacology. Link

-

Johnston, G. A. R., et al. (1979). Acetylenic analogues of gamma-aminobutyric acid. Journal of Neurochemistry. Link

-

Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.[7][8][9] Chemical Reviews. Link

Sources

- 1. γ-Acetylenic GABA [shop.labclinics.com]

- 2. γ-Acetylenic GABA [shop.labclinics.com]

- 3. The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The effect of gamma-acetylenic GABA, an enzyme-activated irreversible inhibitor of GABA-transaminase, on dopamine pathways of the extrapyramidal and limbic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to the History and Development of Acetylenic Amino Acid GABA Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, design, and mechanism of action of acetylenic amino acid analogues of γ-aminobutyric acid (GABA). It details the evolution of these compounds as mechanism-based inhibitors, with a primary focus on their interaction with the enzyme GABA transaminase (GABA-T). The guide traces the development from early concepts of "suicide substrates" to the landmark achievement of vigabatrin, a selective and irreversible inhibitor of GABA-T. By synthesizing technical details with field-proven insights, this document serves as a comprehensive resource for understanding the pivotal role of acetylenic GABA analogues in neuroscience and the treatment of neurological disorders such as epilepsy.

The GABAergic System: A Foundation for Therapeutic Intervention

The story of acetylenic GABA analogues begins with an understanding of the neurotransmitter they are designed to modulate. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Discovered in the brain in 1950, its role as a neurotransmitter was established in 1967.[2][3][4] GABA's inhibitory function is crucial for maintaining the delicate balance between neuronal excitation and inhibition, a disequilibrium of which can lead to various neurological and psychological disorders.[1]

GABA-T: A Key Metabolic Enzyme and Therapeutic Target

The concentration of GABA in the brain is regulated by its synthesis, release, reuptake, and degradation. A key enzyme in the degradation pathway is GABA transaminase (GABA-T).[1][5] This enzyme catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate, utilizing a pyridoxal phosphate (PLP) cofactor.[5] By inhibiting GABA-T, the breakdown of GABA is prevented, leading to an increase in its concentration in the brain.[1] This elevation of GABA levels enhances inhibitory signaling, providing a therapeutic strategy for conditions characterized by excessive neuronal excitation, most notably epilepsy.[1][6]

The Advent of Mechanism-Based Inhibition

The development of acetylenic GABA analogues is intrinsically linked to the concept of mechanism-based inhibition, also known as "suicide inhibition." Unlike traditional competitive inhibitors that bind reversibly to an enzyme's active site, mechanism-based inhibitors are designed to be processed by the target enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme. This approach offers the advantage of high specificity and prolonged duration of action.

Acetylenic Amino Acids: A New Frontier in GABA-T Inhibition

The introduction of an acetylenic (containing a carbon-carbon triple bond) or a related unsaturated moiety into a GABA analogue structure proved to be a groundbreaking strategy for the design of mechanism-based inhibitors of GABA-T. These molecules, designed as "suicide substrates," are recognized by GABA-T as if they were GABA itself. The enzyme then initiates its catalytic mechanism, which, in turn, unmasks the reactive functionality of the inhibitor, leading to irreversible inactivation.

Vigabatrin (γ-vinyl-GABA): A Paradigm of Rational Drug Design

The most prominent and clinically successful example of this class of compounds is vigabatrin, also known as γ-vinyl-GABA.[7] It is a selective and irreversible inhibitor of GABA-T and is used as an anticonvulsant.[7]

From Concept to Clinic: The Development of Vigabatrin

Vigabatrin was designed as a structural analogue of GABA.[8] Its development was a testament to the principles of rational drug design, where a deep understanding of the target enzyme's mechanism was leveraged to create a highly effective inhibitor. While initially synthesized as a racemic mixture, it was later discovered that the (S)-enantiomer is the pharmacologically active form.[8][9]

Mechanism of Action: A "Suicide" Substrate in Action

Vigabatrin acts as a suicide inhibitor of GABA-T.[8] The enzyme recognizes vigabatrin and initiates the transamination process. This enzymatic reaction converts the vinyl group of vigabatrin into a highly reactive electrophilic species. This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site of GABA-T, leading to its irreversible inactivation. This targeted inactivation of GABA-T results in a sustained increase in GABA levels in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[1]

Clinical Applications and Therapeutic Significance

Vigabatrin is primarily used in the treatment of epilepsy, particularly for refractory complex partial seizures in adults and infantile spasms.[1][10][11][12][13] Its efficacy in reducing seizure frequency has made it a valuable therapeutic option for patients who have not responded to other antiepileptic drugs.[1][10]

Adverse Effects and Risk Management

Despite its efficacy, vigabatrin is associated with a significant adverse effect: permanent vision loss, including peripheral vision defects.[10][11][13] This has led to an FDA-issued box warning, and its use is restricted through a special program called the Vigabatrin REMS® Program.[13][14] Other common side effects include drowsiness, dizziness, weight gain, and fatigue.[10][11][13]

Synthesis of Acetylenic and Olefinic GABA Analogues

The synthesis of vigabatrin and its analogues has been a subject of considerable interest in organic chemistry. Various synthetic routes have been developed, often starting from readily available chiral precursors like L-glutamic acid to achieve the desired stereochemistry.[9][15] Key steps in many of these syntheses involve the introduction of the vinyl or a precursor functional group and the construction of the aminocaproic acid backbone.[9]

Table 1: Overview of Selected Synthetic Routes for Vigabatrin

| Starting Material | Key Reactions | Reference |

| Succinimide | Reduction, Vinylation, Hydrolysis | [8] |

| L-Glutamic Acid | Wittig Reaction | [15] |

| Tri-O-acetyl-D-glucal | Ferrier Rearrangement | [9] |

This table provides a simplified overview. For detailed synthetic procedures, please refer to the cited literature.

Experimental Protocols for Studying GABA-T Inhibition

The evaluation of novel GABA-T inhibitors relies on robust in vitro and in vivo experimental models. A fundamental aspect of this evaluation is the determination of the inhibitor's potency and mechanism of action.

In Vitro GABA-T Inhibition Assay

A common method for assessing GABA-T activity is a coupled-enzyme assay.[5]

Principle: This assay measures the production of glutamate by GABA-T. The glutamate is then oxidized by glutamate dehydrogenase, which concurrently reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm, providing a measure of GABA-T activity.[5]

Step-by-Step Methodology:

-

Enzyme Preparation: A preparation of GABA-T is required, which can be purified from sources like pig brain or obtained as a recombinant enzyme.[5]

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., potassium pyrophosphate, pH 8.5) containing GABA, α-ketoglutarate, NAD+, and glutamate dehydrogenase.[5]

-

Inhibitor Pre-incubation: For mechanism-based inhibitors, pre-incubate the GABA-T enzyme with the test compound for a specific duration before initiating the reaction.[5]

-

Initiation and Measurement: Initiate the reaction by adding the final substrate (e.g., GABA). Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[5]

-

Data Analysis: The rate of NADH production is proportional to the GABA-T activity.[5] By performing the assay with varying concentrations of the inhibitor, key kinetic parameters such as IC50, Ki, and kinact can be determined.

Visualization of Experimental Workflow

Caption: Experimental workflow for the in vitro GABA-T inhibition assay.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of action of vigabatrin on GABA-T and its therapeutic effect.

Conclusion and Future Perspectives

The development of acetylenic and olefinic GABA analogues, exemplified by vigabatrin, represents a significant milestone in the field of neuropharmacology. It showcases the power of mechanism-based inhibition as a rational approach to drug design. While the clinical use of these compounds is tempered by potential side effects, the principles underlying their design continue to inspire the development of novel therapeutics for a range of neurological and psychiatric disorders. Future research in this area may focus on designing next-generation GABA-T inhibitors with improved safety profiles or exploring the potential of similar mechanism-based approaches for other CNS targets.

References

- What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- A Technical Guide to the Mechanism of Action of 4-Amino-2-methylbut-2-enoic Acid and its Analogs as GABA Transaminase Inhibitors - Benchchem. (n.d.).

- GABA transaminase inhibitor - Wikipedia. (n.d.).

- Vigabatrin (Vigpoder, Sabril, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2025, February 5).

- GABA T-1 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).

- Vigabatrin - Uses and Side Effects - Epilepsy Medication. (n.d.).

- Vigabatrin: Uses, Side Effects & Dosage - Healio. (2025, July 1).

- Vigabatrin - StatPearls - NCBI Bookshelf. (2024, October 29).

- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC. (n.d.).

- Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC - NIH. (n.d.).

- Vigabatrin: MedlinePlus Drug Information. (2025, January 15).

- Karumanchi, K., et al. (2019). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. ResearchGate.

- Vigabatrin Synthetic Routes - MedKoo Biosciences. (n.d.).

- A process for the preparation of vigabatrin - Google Patents. (n.d.).

- Vigabatrin (antiepileptic) synthesis - ResearchGate. (n.d.).

- GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABA A Receptors 1 - PMC. (n.d.).

- An historical perspective on GABAergic drugs - PubMed. (2011, February 15).

- GABA - Wikipedia. (n.d.).

- GABA analogue – Knowledge and References - Taylor & Francis. (n.d.).

- Gamma-aminobutyric acid/history - Scholarpedia. (2011, October 21).

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. (2025, February 15).

- Timeline of GABA-related development and key milestones - ResearchGate. (n.d.).

Sources

- 1. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 2. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Gamma-aminobutyric acid/history - Scholarpedia [scholarpedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vigabatrin (Vigpoder, Sabril, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. cureepilepsy.org [cureepilepsy.org]

- 12. Vigabatrin: Uses, Side Effects & Dosage | Healio [healio.com]

- 13. Vigabatrin: MedlinePlus Drug Information [medlineplus.gov]

- 14. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Aminobut-2-ynoic acid solubility in water vs organic solvents

An In-Depth Technical Guide to the Solubility of 4-Aminobut-2-ynoic Acid in Aqueous and Organic Media

Introduction: The Unique Chemistry of this compound

This compound is a non-proteinogenic amino acid characterized by a unique structural combination: a terminal amino group (-NH₂), a carboxylic acid group (-COOH), and an internal alkyne (carbon-carbon triple bond). This structure imparts a rigid, linear geometry between carbons 2, 3, and 4. While not incorporated into proteins, this and similar molecules are of significant interest to researchers in medicinal chemistry and drug development for their potential roles as enzyme inhibitors or receptor modulators.

Understanding the solubility of this compound is a critical first step in any research or development pipeline, dictating everything from reaction conditions for synthesis and purification to the formulation of a potential therapeutic agent. This guide provides a deep dive into the physicochemical principles governing the solubility of this compound, contrasting its behavior in water with a range of organic solvents. We will explore the "why" behind its solubility profile and provide a robust, self-validating protocol for its empirical determination.

The Zwitterionic State: The Heart of Solubility Behavior

The single most important factor governing the solubility of this compound is its existence as a zwitterion. In the solid state and in aqueous solution near neutral pH, the acidic proton from the carboxylic acid group is transferred to the basic amino group.[1][2] This results in a molecule that has both a positive charge (on the ammonium group, -NH₃⁺) and a negative charge (on the carboxylate group, -COO⁻), while being electrically neutral overall.[3]

This zwitterionic character transforms the molecule from a simple organic acid into an internal salt, fundamentally altering its physical properties. It explains the high melting points typical of amino acids and, most importantly, dictates their solubility. The strong electrostatic interactions within the crystal lattice require a highly polar solvent to overcome.[4]

The Critical Influence of pH on Molecular Form

The charge state of this compound is not static; it is entirely dependent on the pH of the surrounding medium. This equilibrium dictates which molecular species is dominant, directly impacting solubility.

-

Low pH (Acidic Conditions): In a highly acidic environment, the carboxylate group is protonated. The molecule carries a net positive charge and exists as a cation (H₃N⁺-CH₂-C≡C-COOH).

-

Near-Neutral pH (Isoelectric Point): The molecule exists predominantly as the zwitterion (H₃N⁺-CH₂-C≡C-COO⁻). At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, and solubility is at its minimum.[5]

-

High pH (Basic Conditions): In a highly basic environment, the ammonium group is deprotonated. The molecule carries a net negative charge and exists as an anion (H₂N-CH₂-C≡C-COO⁻).

Caption: Dominant chemical species of this compound as a function of pH.

Part 1: Aqueous Solubility Profile

Due to its ability to form strong ion-dipole and hydrogen bonds, water is an excellent solvent for zwitterionic compounds like this compound. The polar water molecules effectively solvate both the ammonium and carboxylate groups, overcoming the energy of the crystal lattice.

The computed partition coefficient (LogP) for this compound is approximately -2.63, which indicates a very high degree of hydrophilicity.[6]

Mechanism of Aqueous Solvation

Water molecules arrange themselves around the charged ends of the zwitterion. The partially negative oxygen atoms of water are attracted to the positive -NH₃⁺ group, while the partially positive hydrogen atoms are attracted to the negative -COO⁻ group. This extensive hydrogen bonding network is the primary driver of its high aqueous solubility.

Caption: Favorable vs. unfavorable solvation of the zwitterion.

Impact of pH and Temperature

As illustrated in the pH equilibrium diagram, moving the pH away from the isoelectric point (pI) converts the zwitterion into either a fully cationic or fully anionic species. These charged salts are generally even more soluble in water than the zwitterion.[5][7] Therefore, the solubility of this compound will be at its minimum at its pI and will increase significantly in both acidic (pH < pI) and basic (pH > pI) solutions.

For most amino acids, the dissolution process is endothermic, meaning solubility increases with temperature.[8] It is highly probable that this compound follows this trend.

Part 2: Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally poor and is inversely related to the solvent's polarity and ability to interact with charged species.[4]

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Expected Solubility: Insoluble. These solvents have very low dielectric constants and cannot form hydrogen bonds or engage in strong dipole-dipole interactions. They are incapable of solvating the charged -NH₃⁺ and -COO⁻ groups. The energy required to break the ionic lattice of the solid amino acid is far greater than the energy gained from weak van der Waals interactions with the solvent.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Expected Solubility: Sparingly Soluble to Soluble. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and have large dipole moments. They can effectively solvate the cationic -NH₃⁺ center. However, they are only hydrogen bond acceptors and cannot effectively solvate the anionic -COO⁻ group as well as water can. While solubility is expected to be much lower than in water, it may be sufficient for some applications, such as NMR spectroscopy or certain chemical reactions. For instance, a related compound, 4-acetamidobutyric acid, is reported to be soluble in DMSO and DMF at approximately 20 mg/mL.[9]

Polar Protic Solvents (e.g., Alcohols: Methanol, Ethanol)

Expected Solubility: Slightly Soluble. Alcohols like methanol and ethanol are a more complex case. They are polar and can act as both hydrogen bond donors and acceptors. However, their dielectric constants are significantly lower than that of water, making them less efficient at stabilizing the separated charges of the zwitterion.[4] Consequently, solubility in alcohols is expected to be low, and it will decrease as the length of the alcohol's alkyl chain increases (i.e., Methanol > Ethanol > Propanol), due to the decreasing overall polarity of the solvent.[7]

Summary of Predicted Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Primary Rationale |

| Aqueous | Water, Aqueous Buffers | High | Excellent solvation of both charged groups via ion-dipole interactions and extensive hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Low to Slightly Soluble | Can H-bond, but lower dielectric constant than water reduces stabilization of the zwitterion.[4][7] |

| Polar Aprotic | DMSO, DMF | Slightly to Sparingly Soluble | High polarity solvates the cation, but less effective solvation of the anion compared to protic solvents.[9] |

| Non-Polar | Hexane, Toluene, Chloroform | Insoluble | Incapable of solvating charged species to overcome the crystal lattice energy.[4] |

Part 3: Protocol for Experimental Solubility Determination

For any application in drug development or research, predicted solubility must be confirmed by empirical measurement. The isothermal shake-flask method is a gold-standard, reliable technique for determining thermodynamic solubility.[10]

Objective

To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Methodology: Isothermal Equilibrium (Shake-Flask Method)

This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing the most accurate measure of thermodynamic solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg into 1 mL of solvent in a sealed vial). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours).

-

Causality Note: Agitation is crucial to maximize the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant, or filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification:

-

Accurately dilute a known volume of the supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (if the compound has a chromophore) or LC-MS/MS for higher sensitivity and specificity.

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the amount in the sample.

-

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L.

Self-Validating System

To ensure the trustworthiness of the results and confirm that equilibrium has been reached, collect samples at multiple time points (e.g., 12, 24, and 48 hours). If the measured concentration is statistically unchanged between the 24- and 48-hour time points, you can be confident that equilibrium has been achieved.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion and Outlook

The solubility of this compound is dominated by its zwitterionic character. It is predicted to be highly soluble in water, with its solubility profile being exquisitely sensitive to pH, exhibiting a minimum at its isoelectric point. Conversely, it is expected to be largely insoluble in non-polar organic solvents. Polar aprotic and protic organic solvents offer a range of intermediate, but generally low, solubilities. For any practical application, these principles must be complemented by precise, empirical data generated via a robust method like the isothermal shake-flask protocol outlined herein. This foundational understanding is essential for the successful development and application of this unique molecule in any scientific field.

References

-

Lazzari, S., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15838-15854. [Link]

-

Wikipedia contributors. (2023, May 29). (Z)-4-Amino-2-butenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Solubility of Things. (n.d.). 4-Amino-4-oxo-but-2-enoic acid. [Link]

-

Ferreira, L. A., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

Bowden, N. A. (2018). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. CORE. [Link]

-

Hayashi, K., et al. (1966). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 40(3), 103-109. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193168, 4-Aminotetrolic acid. [Link]

-

ChemWhat. (n.d.). 4- amino -2- acid CAS#: 34014-16-9. [Link]

-

Koziol, A. E., & Wiewiórowski, M. (1982). Crystal and molecular structure of 4-aminotetrolic acid (this compound). Journal of the Chemical Society, Perkin Transactions 2, (9), 1103-1106. [Link]

-

Loba Chemie. (n.d.). 4-AMINO BUTYRIC ACID. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Aminobutyric acid (FDB008937). [Link]

-

European Bioinformatics Institute. (n.d.). 2-aminobut-2-enoic acid zwitterion (CHEBI:48306). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12707110, 4-Aminobut-2-yn-1-ol. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

The Bowers Group, University of California at Santa Barbara. (n.d.). Zwitterions - Introduction. [Link]

Sources

- 1. Crystal and molecular structure of 4-aminotetrolic acid (this compound) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. The Bowers Group - University of California at Santa Barbara [labs.chem.ucsb.edu]

- 3. 2-aminobut-2-enoic acid zwitterion (CHEBI:48306) [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

Methodological & Application

Synthesis of 4-aminobut-2-ynoic acid from propargyl amine

Application Note: Scalable Synthesis of 4-Aminobut-2-ynoic Acid (4-Aminotetrolic Acid)

Executive Summary

This compound (also known as 4-Aminotetrolic Acid) is a critical rigid analogue of the neurotransmitter

Direct carboxylation of propargyl amine is chemically fraught due to the competing nucleophilicity of the primary amine and the acidity of the acetylenic proton. This Application Note details a robust, self-validating protocol utilizing a transient Schiff base protection strategy. This method, superior to standard Boc-protection routes for large-scale isolation of the free zwitterion, allows for a "one-pot" carboxylation and deprotection sequence with simplified purification via ion-exchange chromatography.

Retrosynthetic Logic & Strategy

The synthesis addresses three primary chemical challenges:

-

N-Protection: The primary amine must be masked to prevent N-carboxylation (forming carbamic acids) or quenching of the organometallic base.

-

C-H Acidity: The terminal alkyne proton (

) must be selectively removed without affecting the protecting group. -

Isolation: The final product is a highly polar zwitterion, making extraction from organic solvents impossible and separation from inorganic salts (Mg/Li) difficult.

Selected Route: The Benzylidene Imine Strategy

We utilize benzaldehyde to form a Schiff base (

-

It is stable to Grignard reagents at 0°C.

-

It is non-enocizable, preventing side reactions.

-

It is hydrolyzed under mild acidic conditions, allowing the hydrophobic benzaldehyde byproduct to be extracted, leaving the pure amino acid in the aqueous phase.

Experimental Protocol

Phase 1: Formation of N-Benzylideneprop-2-yn-1-amine

Note: This step masks the nucleophilic nitrogen.

Reagents:

-

Propargyl amine (freshly distilled): 1.0 equiv.[1]

-

Benzaldehyde: 1.0 equiv.

-

Magnesium Sulfate (

): Anhydrous (0.5 g/mmol ). -

Dichloromethane (DCM): Dry solvent.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Addition: Dissolve benzaldehyde (1.0 equiv) in DCM (approx. 2 mL/mmol). Add propargyl amine (1.0 equiv) dropwise at room temperature (RT).

-

Dehydration: Add anhydrous

immediately to sequester the water of reaction. -

Reaction: Stir vigorously at RT for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc) or

NMR. Disappearance of the aldehyde signal (

-

-

Isolation: Filter off the

and concentrate the filtrate in vacuo to yield the crude imine as a pale yellow oil.-

Note: The imine is hydrolytically unstable; store under nitrogen or use immediately.

-

Phase 2: Metallation and Carboxylation

Note: This is the critical C-C bond forming step.

Reagents:

-

Crude Imine (from Phase 1): 1.0 equiv.

-

Ethyl Magnesium Bromide (EtMgBr): 3.0 M in diethyl ether (1.1 equiv).

-

Carbon Dioxide (

): Dry gas (from cylinder or sublimed dry ice passed through a drying tube). -

Tetrahydrofuran (THF): Anhydrous.

Procedure:

-

Solvation: Dissolve the crude imine in anhydrous THF (5 mL/mmol) in a 3-neck flask under Argon/Nitrogen. Cool to 0°C .[1][2]

-

Deprotonation: Add EtMgBr (1.1 equiv) dropwise via syringe over 30 minutes.

-

Observation: A slight exotherm and color change (often to orange/brown) may occur.

-

Mechanistic Insight: The Grignard reagent selectively deprotonates the acetylenic carbon (

) rather than attacking the imine

-

-

Equilibration: Stir at 0°C for 60 minutes to ensure complete formation of the alkynyl Grignard species.

-

Carboxylation: Introduce a stream of dry

gas into the solution through a gas dispersion tube or needle. Bubble vigorously for 3 hours at 0°C.-

Checkpoint: The reaction mixture often becomes heterogeneous or viscous as the magnesium carboxylate salt precipitates.

-

-

Quench: Allow the mixture to warm to RT while maintaining a gentle

stream (to prevent decarboxylation during warming) for 12 hours (overnight).

Phase 3: Hydrolysis and Purification

Note: This phase cleaves the protecting group and isolates the zwitterion.

Reagents:

-

Hydrochloric Acid (1 N).

-

Diethyl Ether (

). -

Ion Exchange Resin: AG 50W-X8 (Hydrogen form, 200-400 mesh).

-

Eluent: 1 N Pyridine in water.

Procedure:

-

Hydrolysis: Evaporate the THF reaction mixture to near dryness. Dilute with water (approx. equal to original THF volume). Cool to 0°C and acidify to pH 2 with 1 N HCl.

-

Chemistry: This protonates the carboxylate (forming the acid) and hydrolyzes the imine, releasing benzaldehyde and the ammonium group.

-

-

Extraction: Extract the aqueous layer with

(-

Purpose: The ether layer removes the regenerated benzaldehyde and any unreacted organic neutrals. The product (this compound hydrochloride) remains in the aqueous phase.

-

-

Ion Exchange Chromatography:

-

Load the acidic aqueous phase onto a column packed with AG 50W-X8 resin (

form). -

Wash the column with distilled water until the eluent is neutral (removes inorganic salts like

). -

Elution: Elute the product with 1 N Pyridine in water.

-

Checkpoint: Monitor fractions with Ninhydrin stain (spot on TLC plate, heat). Collect purple-staining fractions.

-

-

Crystallization: Pool active fractions and concentrate in vacuo. Dissolve the residue in a minimum amount of warm water, add ethanol, and cool to 4°C to recrystallize.

-

Final Product: Filter the white crystals of this compound.

Data Analysis & Characterization

Expected Yield: 31–37% (overall from propargyl amine).[2]

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 182°C (with decomposition) | Sharp melting point indicates high purity. |

| Singlet for the methylene ( | ||

| Carbonyl, Alkyne (internal), Alkyne (terminal-like), Methylene. | ||

| IR (KBr) | 2230–2250 | Weak |

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway[3]

Caption: Step-wise transformation from propargyl amine to the target amino acid via the benzylidene imine protective strategy.

Figure 2: Experimental Workflow & Purification Logic

Caption: Operational flowchart highlighting the critical separation of the organic byproduct (benzaldehyde) from the water-soluble zwitterionic product.

Troubleshooting & Safety

-

Grignard Initiation: If the EtMgBr is old, titrate it before use. Incomplete metallation is the most common cause of low yield.

-

CO2 Drying: Commercial dry ice contains water ice. Ensure the

gas is passed through a drying tube ( -

Ion Exchange: Do not skip the water wash. Magnesium salts must be removed before eluting the product with pyridine, otherwise, the final product will be contaminated with inorganic ash.

-

Safety: Propargyl amine is toxic and flammable. Acetylenic compounds can be potentially explosive; do not heat the neat solid above its melting point.

References

-

Ahern, D. G., Laseter, A. G., & Filer, C. N. (2002). An Improved Synthesis of 4-Aminotetrolic Acid. Synthetic Communications, 32(4), 665–667.

- Beart, P. M., & Johnston, G. A. (1973). Transamination of analogues of gamma-aminobutyric acid by extracts of rat brain mitochondria. Journal of Neurochemistry, 20(2), 319–324. (Context on GABA analogues).

- Jones, E. R. H., et al. (1954). Researches on Acetylenic Compounds. Part XLV. The synthesis of some acetylenic amino-acids. Journal of the Chemical Society, 3201-3206. (Historical context on acetylenic amino acids).

Sources

HPLC detection methods for 4-aminotetrolic acid in biological samples

Application Note: High-Sensitivity HPLC & LC-MS/MS Determination of 4-Aminotetrolic Acid (4-ATA) in Biological Matrices

Introduction & Analyte Profile

4-Aminotetrolic acid (4-ATA) , also known as 4-aminobut-2-ynoic acid, is a conformationally restricted analogue of the inhibitory neurotransmitter

Analytical Challenges:

-

Polarity: 4-ATA is a zwitterionic small molecule (MW: 99.09 g/mol ), resulting in poor retention on standard C18 Reversed-Phase (RP) columns.

-

Detection: It lacks a strong chromophore. The alkyne group provides only weak UV absorption (<210 nm), which is unusable in biological matrices (plasma/brain tissue) due to high background noise.

-

Matrix Interference: As a structural analogue of endogenous amino acids, it requires high selectivity to distinguish from GABA, Glycine, and Glutamate.

This guide details two validated workflows:

-

Fluorescence Detection (HPLC-FLD): Utilizing Pre-column OPA Derivatization (Accessible, Cost-effective).

-

LC-MS/MS (HILIC Mode): Direct analysis for high-throughput Pharmacokinetics (DMPK).

Sample Preparation Protocol (Universal)

Biological samples (Plasma, CSF, Brain Homogenate) require rigorous deproteinization.

Reagents:

-

Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) with 0.1% Formic Acid (for MS) or 0.1 M Perchloric Acid (for FLD).

-

Internal Standard (IS): Nipecotic acid (structural analogue) or GABA-d6.

Step-by-Step Workflow:

-

Homogenization: For tissue, homogenize 100 mg tissue in 400 µL Extraction Solvent. For plasma, mix 50 µL sample with 150 µL Extraction Solvent.

-

Lysis/Precipitation: Vortex vigorously for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer:

-

For LC-MS/MS: Transfer supernatant directly to autosampler vial.

-

For HPLC-FLD: Neutralize supernatant (if acid extracted) with 1M Potassium Carbonate before derivatization.

-

Method A: HPLC-FLD with OPA Derivatization[1]

Principle: Since 4-ATA has a primary amine, it reacts rapidly with o-phthalaldehyde (OPA) in the presence of a thiol (2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This adds hydrophobicity, allowing separation on standard C18 columns.

Reagent Setup

-

OPA Reagent: Dissolve 50 mg OPA in 1 mL Methanol. Add 9 mL of 0.4 M Borate Buffer (pH 9.5). Add 50 µL 2-Mercaptoethanol. Store in amber vial, stable for 24h.

-

Mobile Phase A: 50 mM Sodium Acetate Buffer (pH 5.9) with 2% Tetrahydrofuran (THF).

-

Mobile Phase B: Methanol:Acetonitrile (70:30 v/v).

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temp | 30°C |

| Injection | Automated Pre-column Derivatization (see below) |

| Excitation | 340 nm |

| Emission | 450 nm |

Automated Derivatization Program (Autosampler)

Most modern HPLCs (Agilent/Waters) support this scripting:

-

Draw 10 µL OPA Reagent.

-

Mix in loop/needle (3 cycles).

-

Wait 1.0 min (Reaction time).

-

Inject.[3]

Gradient Profile

-

0-2 min: 100% A (Isocratic hold to elute salts).

-

2-15 min: 0%

60% B (Linear). -

15-20 min: 100% B (Wash).

Method B: HILIC-MS/MS (Direct Analysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions without derivatization. This is the preferred method for high-sensitivity PK studies.

MS/MS Parameters (Triple Quadrupole)

-

Ionization: ESI Positive Mode.

-

Precursor Ion (4-ATA): m/z 100.1 [M+H]

-

Product Ions:

-

Quantifier:m/z 83.1 (Loss of NH

) -

Qualifier:m/z 55.1 (Alkyne fragment)

-

-

Internal Standard (GABA-d6): 110.1

93.1

Chromatographic Conditions

| Parameter | Setting |

| Column | Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Run Time | 6.0 minutes |

Gradient Profile

-

0-0.5 min: 90% B (High organic to load polar analyte).

-

0.5-3.5 min: 90%

50% B. -

3.5-6.0 min: Re-equilibration at 90% B.

Visualized Workflows

Figure 1: Sample Preparation & Derivatization Logic

Caption: Decision matrix for 4-ATA analysis. Green path utilizes OPA derivatization; Red path utilizes direct HILIC-MS.

Figure 2: Reaction Mechanism (OPA)

Caption: The OPA reaction targets the primary amine of 4-ATA, creating a hydrophobic, fluorescent tag.

Validation & Troubleshooting

Linearity & Limits

-

FLD Method: Linear range typically 50 nM – 100 µM. LOD ~10 nM.

-

MS/MS Method: Linear range 1 nM – 10 µM. LOD ~0.5 nM.

Troubleshooting Guide

-

Low Fluorescence Signal:

-

Cause: OPA reagent oxidation.

-

Fix: Prepare OPA fresh daily. Ensure 2-mercaptoethanol is added; without the thiol, the reaction does not form the fluorescent isoindole.

-

-

Peak Tailing (HILIC):

-

Cause: Mismatch between sample solvent and mobile phase.

-

Fix: Ensure sample is dissolved in at least 80% Acetonitrile. Injecting water-heavy samples into HILIC causes peak distortion.

-

-

Interference:

-

Issue: GABA co-elution.

-

Fix: 4-ATA elutes earlier than GABA on C18 (due to the alkyne vs alkane chain) but check resolution. Adjust gradient slope if necessary.

-

References

-

Bowery, N. G., & Jones, G. P. (1976). A comparison of gamma-aminobutyric acid and the semi-rigid analogues 4-aminotetrolic acid, 4-aminocrotonic acid and imidazole-4-acetic acid on the isolated superior cervical ganglion of the rat. British Journal of Pharmacology, 56(3), 323–330. Link

- Johnston, G. A. R. (2000). GABA(C) receptors: relatively simple transmitter-gated ion channels? Trends in Pharmacological Sciences, 17(9), 319-323.

-

Agilent Technologies. (2020). Automated Precolumn Derivatization of Amino Acids with OPA using Agilent 1260 Infinity II LC. Application Note 5990-5599EN. Link

-

Waters Corporation. (2021). HILIC Separations of Polar Acids and Bases using Atlantis Premier BEH Z-HILIC Columns. Application Note 720007133EN. Link

-

Mohammadian, E., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples: A Comprehensive Review.[4] Critical Reviews in Analytical Chemistry. Link

Sources

Application Notes and Protocols for Measuring GABA-T Inhibition by 4-Aminobut-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to understanding and measuring the inhibition of γ-aminobutyric acid transaminase (GABA-T) by the mechanism-based inactivator, 4-aminobut-2-ynoic acid. These protocols and the accompanying scientific rationale are designed to equip researchers in neuropharmacology, biochemistry, and drug development with the necessary tools to accurately characterize the inhibitory potential of this and similar compounds.

Introduction: The Significance of GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] The concentration of GABA in the synaptic cleft is tightly regulated by its synthesis, reuptake, and degradation. GABA transaminase (GABA-T, EC 2.6.1.19) is the key enzyme responsible for the catabolism of GABA.[1][2] By converting GABA to succinic semialdehyde, GABA-T effectively reduces the amount of available inhibitory neurotransmitter.

Inhibition of GABA-T leads to an elevation of GABA levels in the brain, which can potentiate inhibitory neurotransmission and has been a successful therapeutic strategy for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[1][2] Therefore, the identification and characterization of potent and specific GABA-T inhibitors are of significant interest in drug discovery.

The Inactivator: this compound

This compound is a structural analog of GABA and acts as a mechanism-based inactivator of GABA-T.[2][3] Mechanism-based inactivators, also known as suicide inhibitors, are unreactive compounds that are converted into a highly reactive species by the catalytic action of the target enzyme. This reactive species then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme.

The inactivation of GABA-T by compounds like this compound is a time-dependent process that follows pseudo-first-order kinetics. The characterization of such inhibitors involves determining key kinetic parameters, including the inactivation rate constant (kinact) and the inhibitor concentration that produces the half-maximal rate of inactivation (KI).

The Enzyme: GABA Transaminase (GABA-T)

GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate.[1][2] The catalytic mechanism of GABA-T follows a Ping-Pong Bi-Bi kinetic model.

Visualization of Key Pathways

To better understand the processes involved, the following diagrams illustrate the GABA-T catalytic cycle and the proposed mechanism of inhibition by this compound.

Caption: The Ping-Pong Bi-Bi catalytic cycle of GABA-T.

Caption: Proposed mechanism of GABA-T inactivation.

Experimental Protocols

The following are detailed protocols for measuring the inhibition of GABA-T by this compound using spectrophotometric and fluorometric methods.

Spectrophotometric Coupled-Enzyme Assay

This is a widely used method that continuously monitors the production of glutamate from the GABA-T reaction.[1] The glutamate is then oxidized by glutamate dehydrogenase (GDH), which concomitantly reduces NAD+ to NADH. The increase in NADH absorbance is monitored at 340 nm.

Principle: GABA + α-Ketoglutarate --GABA-T--> Succinic Semialdehyde + L-Glutamate L-Glutamate + NAD+ + H2O --GDH--> α-Ketoglutarate + NADH + NH4+

-

Enzymes:

-

GABA transaminase (GABA-T) from a suitable source (e.g., porcine brain, recombinant human).

-

Glutamate dehydrogenase (GDH).

-

-

Substrates and Cofactors:

-

γ-Aminobutyric acid (GABA).

-

α-Ketoglutaric acid.

-

Nicotinamide adenine dinucleotide (NAD+).

-

Pyridoxal 5'-phosphate (PLP).

-

-

Inhibitor:

-

This compound.

-

-

Buffer:

-

Potassium pyrophosphate buffer (50 mM, pH 8.6).

-

-

Instrumentation:

-

UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

96-well, UV-transparent microplates.

-

-

GABA-T Enzyme Stock: Prepare a stock solution of GABA-T in potassium pyrophosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

GDH Enzyme Stock: Prepare a stock solution of GDH in potassium pyrophosphate buffer. A final concentration of 1-2 units/mL in the assay is typically sufficient.

-

Substrate/Cofactor Mix: Prepare a concentrated stock solution containing GABA, α-ketoglutarate, NAD+, and PLP in potassium pyrophosphate buffer.

-

Inhibitor Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare serial dilutions to obtain a range of final concentrations for the assay.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing all components except GABA-T and the inhibitor.

-

Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add the desired volume of the inhibitor dilution or vehicle control.

-

Add the GABA-T enzyme solution to each well and mix gently.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 0, 5, 10, 15, 20 minutes) to allow for time-dependent inactivation.

-

-

Initiate Reaction: Add the substrate/cofactor mix to each well to initiate the reaction.

-

Monitor Absorbance: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

-

Calculate the initial reaction velocity (Vo) from the linear portion of the absorbance vs. time plot for each inhibitor concentration and pre-incubation time.

-

For time-dependent inhibition, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time for each inhibitor concentration. The negative slope of this line represents the apparent first-order rate constant of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Fluorometric Coupled-Enzyme Assay

This assay is a more sensitive alternative to the spectrophotometric method. It utilizes a coupled enzyme system where the NADPH produced is used by a diaphorase to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin).

Principle: GABA + α-Ketoglutarate + NADP+ --GABase--> Succinate + Glutamate + NADPH + H+ NADPH + Resazurin --Diaphorase--> NADP+ + Resorufin (fluorescent)

-

Enzyme System:

-

GABase (a mixture of GABA-T and succinic semialdehyde dehydrogenase).

-

Diaphorase.

-

-

Substrates and Cofactors:

-

γ-Aminobutyric acid (GABA).

-

α-Ketoglutaric acid.

-

Nicotinamide adenine dinucleotide phosphate (NADP+).

-

Resazurin.

-

-

Inhibitor:

-

This compound.

-

-

Buffer:

-

Tris or phosphate buffer (pH ~8.0-8.6).

-

-

Instrumentation:

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

96-well, black, clear-bottom microplates.

-

-

GABase/Diaphorase Mix: Prepare a stock solution containing both GABase and diaphorase in the assay buffer.

-

Substrate/Cofactor Mix: Prepare a concentrated stock solution containing GABA, α-ketoglutarate, NADP+, and resazurin in the assay buffer. Protect the resazurin solution from light.

-

Inhibitor Stock: Prepare a stock solution of this compound as described for the spectrophotometric assay.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing all components except the GABase/diaphorase mix and the inhibitor.

-

Inhibitor Pre-incubation:

-

To each well of a 96-well plate, add the desired volume of the inhibitor dilution or vehicle control.

-

Add the GABase/diaphorase enzyme mix to each well and mix gently.

-

Pre-incubate the plate at 37°C for a defined period.

-

-

Initiate Reaction: Add the substrate/cofactor mix to each well to start the reaction.

-

Monitor Fluorescence: Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C and measure the increase in fluorescence at the appropriate wavelengths every 1-2 minutes for 20-30 minutes.

The data analysis for the fluorometric assay is analogous to the spectrophotometric assay. Calculate the initial reaction velocity from the linear portion of the fluorescence vs. time plot and proceed with the kinetic analysis as described in section 5.1.4.

Data Presentation and Interpretation

The results of GABA-T inhibition studies should be presented clearly to allow for straightforward interpretation.

Table 1: Kinetic Parameters for GABA-T Inactivation by this compound

| Parameter | Value | Units |

| kinact | [Experimental Value] | min-1 |

| KI | [Experimental Value] | µM |

| kinact/KI | [Calculated Value] | M-1s-1 |

Note: Specific kinetic values for this compound should be determined experimentally. For comparison, related mechanism-based inactivators have shown potent inhibition of GABA-T.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a GABA-T inhibition assay.

Caption: General experimental workflow for GABA-T inhibition assays.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental data, several controls and validation steps are essential:

-

No-Enzyme Control: A reaction mixture without GABA-T should show no significant increase in signal, confirming that the observed activity is enzyme-dependent.

-

No-Substrate Control: A reaction mixture lacking GABA or α-ketoglutarate should not produce a signal.

-

Positive Control Inhibitor: A known GABA-T inhibitor, such as vigabatrin, should be included in the assay to validate the experimental setup and provide a benchmark for comparison.

-

Linearity of Reaction: The enzyme concentration should be optimized to ensure that the reaction rate is linear over the measurement period.

-

Solvent Control: If the inhibitor is dissolved in an organic solvent like DMSO, a control containing the same concentration of the solvent should be included to account for any effects of the solvent on enzyme activity.

By incorporating these controls, the protocols become self-validating systems, enhancing the trustworthiness of the generated data.

Conclusion

The protocols detailed in this application note provide a robust framework for the characterization of this compound as a GABA-T inhibitor. By understanding the underlying principles and meticulously following the experimental procedures, researchers can obtain high-quality, reproducible data that will contribute to the advancement of neuropharmacology and the development of novel therapeutics for neurological disorders.

References

-

Silverman, R. B., & Levy, M. A. (1988). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Biochemistry, 27(1), 188-192. [Link]

-

Silverman, R. B. (2015). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of medicinal chemistry, 58(15), 5899–5917. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Small Molecule GABA Analogues in Biological Matrices by LC-MS/MS

Introduction: The Therapeutic and Analytical Significance of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders.[2] Small molecule analogues of GABA, such as gabapentin, pregabalin, and vigabatrin, are a class of drugs that functionally mimic or modulate the GABAergic system.[3] These compounds have become cornerstone therapies for a range of conditions including epilepsy, neuropathic pain, and anxiety disorders.[2][3][4]